1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone
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Overview
Description
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone is an organic compound characterized by the presence of an oxirane (epoxide) ring and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone typically involves the reaction of 4-fluorophenylacetic acid with an appropriate oxidizing agent to form the corresponding epoxide. Common synthetic routes include:
Epoxidation of Alkenes: Using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired epoxide.
Industrial Production: Large-scale production may involve the use of catalytic systems to enhance yield and selectivity, often employing metal catalysts like titanium or molybdenum complexes.
Chemical Reactions Analysis
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols or other oxygenated products.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Scientific Research Applications
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone involves its interaction with various molecular targets:
Epoxide Ring Opening: The reactive epoxide ring can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules.
Molecular Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H9FO2/c1-6(12)9-10(13-9)7-2-4-8(11)5-3-7/h2-5,9-10H,1H3/t9-,10+/m0/s1 |
InChI Key |
DOMIWCJLYGMIMX-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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